14,15-Epoxyeicosa-5(z)-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

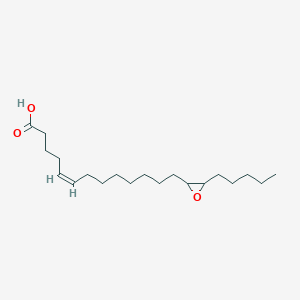

El ácido 14,15-Epoxyeicosa-5(Z)-enoico, también conocido como 14,15-EE-(5Z)-E, es un tipo de ácido epoxieicosatrienoico (EET). Los EET son metabolitos derivados del ácido araquidónico a través de la acción de las epoxige-nasas del citocromo P450. Estos compuestos desempeñan papeles importantes en varios procesos biológicos, incluida la regulación del tono vascular y la inflamación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 14,15-Epoxyeicosa-5(Z)-enoico se sintetiza mediante la epoxidación del ácido araquidónico. La reacción implica el uso de epoxige-nasas del citocromo P450, que catalizan la formación del grupo epóxido en el enlace doble 14,15 del ácido araquidónico .

Métodos de Producción Industrial: La producción industrial del ácido 14,15-Epoxyeicosa-5(Z)-enoico generalmente involucra métodos biotecnológicos utilizando microorganismos genéticamente modificados que expresan enzimas del citocromo P450. Estos microorganismos se cultivan en condiciones controladas para producir el compuesto deseado en cantidades significativas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 14,15-Epoxyeicosa-5(Z)-enoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo epóxido se puede oxidar para formar ácidos dihidroxieicosatrienoicos (DHETs).

Hidrólisis: El anillo epóxido se puede hidrolizar para formar dioles vicinales.

Reducción: Los dobles enlaces en la molécula se pueden reducir para formar derivados saturados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del anillo epóxido.

Reducción: La hidrogenación catalítica utilizando catalizadores de paladio o platino se emplea comúnmente.

Productos Principales:

Ácidos dihidroxieicosatrienoicos (DHETs): Formados mediante la oxidación del grupo epóxido.

Dioles vicinales: Resultan de la hidrólisis del anillo epóxido.

Aplicaciones Científicas De Investigación

Vascular Research Applications

The applications of 14,15-EE5ZE in vascular research are multifaceted:

- Vasodilation Studies : In experiments with bovine coronary artery rings, 14,15-EE5ZE has been shown to inhibit the relaxation effects produced by various EETs. This positions it as a valuable tool for understanding the mechanisms of vasodilation and endothelial function .

- Endothelium-Derived Hyperpolarizing Factor (EDHF) Research : The compound has been implicated in studies investigating EDHFs, which are critical for maintaining vascular homeostasis. Its ability to block EET-induced hyperpolarization suggests potential therapeutic pathways for conditions characterized by endothelial dysfunction .

Potential Therapeutic Applications

Research indicates several potential therapeutic applications for 14,15-EE5ZE:

- Cardiovascular Diseases : Given its role in modulating vascular tone, 14,15-EE5ZE may offer therapeutic benefits in managing hypertension and other cardiovascular diseases where EET signaling is disrupted .

- Drug Development : The compound serves as a lead structure for developing new pharmacological agents targeting EET receptors. Its unique binding properties can guide the synthesis of more selective antagonists or agonists aimed at treating various vascular disorders .

Case Studies and Experimental Findings

Several studies highlight the efficacy and applications of 14,15-EE5ZE:

Mecanismo De Acción

El ácido 14,15-Epoxyeicosa-5(Z)-enoico ejerce sus efectos a través de varios objetivos y vías moleculares:

Relajación del Músculo Liso Vascular: Relaja el músculo liso vascular al causar hiperpolarización de la membrana.

Efectos Antiinflamatorios: Inhibe la agregación de plaquetas sanguíneas y reduce la inflamación al modular la actividad de varias moléculas de señalización

Comparación Con Compuestos Similares

El ácido 14,15-Epoxyeicosa-5(Z)-enoico es único entre los EET debido a su grupo epóxido específico y la configuración del doble enlace. Los compuestos similares incluyen:

- Ácido 5,6-Epoxieicosatrienoico

- Ácido 8,9-Epoxieicosatrienoico

- Ácido 11,12-Epoxieicosatrienoico

Estos compuestos comparten actividades biológicas similares pero difieren en sus estructuras moleculares específicas y reactividad .

Propiedades

Fórmula molecular |

C20H36O3 |

|---|---|

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

(Z)-13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7- |

Clave InChI |

KZTLOTWHEAHQAZ-CLFYSBASSA-N |

SMILES isomérico |

CCCCCC1C(O1)CCCCCCC/C=C\CCCC(=O)O |

SMILES canónico |

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |

Sinónimos |

14,15-EEZE 14,15-eicosa-5(Z)-enoic acid 14,15-eicosa-5-enoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.